molecular formula C14H20N2O4 B6013610 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate

1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate

Cat. No.: B6013610
M. Wt: 280.32 g/mol
InChI Key: MOUYQABQCJJSLA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as PTP, is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a heterocyclic compound that has a unique structure, which makes it an ideal candidate for various applications. In

Mechanism of Action

The mechanism of action of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to have antioxidant properties, which can protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate is its ease of synthesis, which makes it an ideal candidate for various lab experiments. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has shown promising results in preclinical studies and could be developed into a potential therapeutic agent. Another future direction is in the development of novel this compound derivatives that have improved solubility and bioavailability. These derivatives could have improved efficacy and could be developed into potential drug candidates.
Conclusion:
In conclusion, this compound is a unique chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has several biochemical and physiological effects in the body. While there are some limitations to its use, this compound has several future directions for research, including the development of novel derivatives and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate involves the condensation of 2,5-dimethoxytetrahydrofuran with ethyl acetoacetate, followed by a series of reactions that lead to the formation of the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.C4H4O4/c1-2-4-9-10-5-3-7-12(10)8-6-11-9;5-3(6)1-2-4(7)8/h3,5,7,9,11H,2,4,6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUYQABQCJJSLA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CN2CCN1.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C2=CC=CN2CCN1.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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